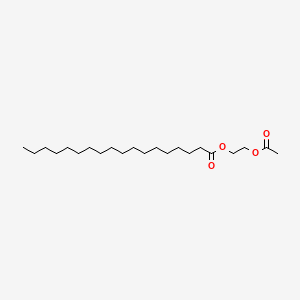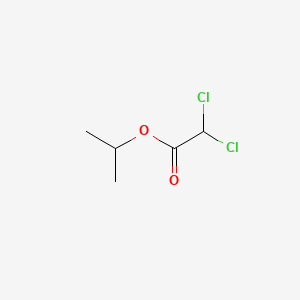
Menthyl hexanoate
Vue d'ensemble
Description
Menthyl hexanoate is a chemical compound that is not widely documented in the literature. It is likely to be an ester similar to its related compound, Methyl hexanoate . Methyl hexanoate is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH3− (CH2)4− COO −CH3 . It is found naturally in many foods and has a role as a plant metabolite .
Applications De Recherche Scientifique
Plant Defense Priming and Metabolic Changes : Hexanoic acid (Hx), a related compound to menthyl hexanoate, has been studied for its role in inducing resistance in plants against various pathogens. In citrus plants, Hx application resulted in significant metabolic changes, particularly in the mevalonic and linolenic pathways. This induced resistance was accompanied by enhanced emission of volatile compounds, suggesting that Hx can trigger a defensive response throughout the plant mediated by these pathways (Llorens et al., 2016).
Impact on Pathogen Behavior : Research has demonstrated that hexanoic acid affects the behavior of plant pathogens, specifically Pseudomonas syringae. Changes in plant defense systems due to Hx treatment also altered the pathogen's behavior, reducing its virulence and ability to survive. This suggests that Hx treatment can modulate pathogen response by influencing plant defense mechanisms (Scalschi et al., 2014).
Antifungal Activity in Agriculture : Hexanoic acid has shown antifungal activity against Botrytis cinerea, a pathogen that affects tomato plants. It acts as both a preventive and curative fungicide, inhibiting spore germination and mycelial growth. This indicates its potential as a safe and effective antifungal treatment in agriculture (Leyva et al., 2008).
Enhancing Plant Growth and Essential Oil Production : Studies on Mentha arvensis L. (mint) have shown that certain compounds like hexanoic acid can significantly improve plant growth, yield, and quality. These treatments also increased the content and yield of essential oil and active components like menthol and menthyl acetate, suggesting potential applications in enhancing the medicinal and aromatic qualities of plants (Naeem et al., 2014).
Bioproduction in Food and Cosmetic Industry : Hexanoic acid and its derivatives have applications in the food and cosmetic industry due to their organoleptic characteristics. Innovative production methods like biotransformation in microreactors have been investigated to improve the quality and purity of these compounds, suggesting a potential for menthyl hexanoate in similar applications (Šalić et al., 2013).
Esterase Enzyme Selectivity Studies : Research on esterases from thermophiles has revealed their substrate selectivity and enantioselectivity, including for compounds like menthyl acetate. This could have implications for the production and application of menthyl hexanoate in industrial processes (Somers & Kazlauskas, 2004).
Biosynthetic Pathway for Hexanoic Acid Production : The construction of biosynthetic pathways for hexanoic acid in yeast, as explored in Kluyveromyces marxianus, demonstrates the potential for bioengineering methods to produce related compounds like menthyl hexanoate (Cheon et al., 2014).
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDHXCHHMIDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CC(CCC1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863689 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6070-16-2 | |
| Record name | (1beta,2alpha,4alpha)-p-Menth-2-yl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006070162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1β,2α,4α)-p-menth-2-yl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)







![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimercapto-](/img/structure/B1619629.png)


